![molecular formula C18H18N2O6 B045519 Nitrendipine M (dehydro) CAS No. 89267-41-4](/img/structure/B45519.png)
Nitrendipine M (dehydro)
Übersicht
Beschreibung
Nitrendipine M (dehydro) is a variant of Nitrendipine, a dihydropyridine calcium channel blocker . It is known for its marked vasodilator action and is an effective antihypertensive agent . It differs from other calcium channel blockers as it does not reduce the glomerular filtration rate and is mildly natriuretic .
Synthesis Analysis
Nitrendipine nanocrystals were prepared using a tandem precipitation–homogenization process . The optimal process involved adding a nitrendipine/acetone solution (100 mg/ml) to a polyvinyl alcohol solution (1 mg/ml) at 10°C, then the pre-suspension was homogenized for 20 cycles at 1,000 bar . Another method involved a supercritical solution impregnation (SSI) process with nitrendipine as the model drug and PLLA–PEG–PLLA as the drug carrier .
Molecular Structure Analysis
The molecular formula of Nitrendipine M (dehydro) is C18H18N2O6 . The structure is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Nitrendipine is a photodegradable pharmaceutical . During ultraviolet light (UV) irradiation, Nitrendipine was photodegraded almost completely within 24 hours along with the generation of some photoproducts .
Wissenschaftliche Forschungsanwendungen
Photodegradation Profiling
Nitrendipine M (dehydro) is recognized for its photodegradable properties, making it a significant subject for photodegradation studies. Research has shown that Nitrendipine can degrade almost completely within 24 hours under UV light, leading to the formation of photoproducts . Understanding its photodegradation pathway is crucial for evaluating the impact of light exposure on its stability and efficacy.
Pharmaceutical Ingredient Stability
As a dihydropyridine drug, Nitrendipine M (dehydro)'s stability as an active pharmaceutical ingredient (API) is of paramount importance. Stability evaluations are essential for new drug applications, adhering to guidelines such as ICH-Q1A . These studies ensure that the compound remains effective and safe throughout its shelf life.
Synthesis of Nitrodrugs
The nitro group in Nitrendipine M (dehydro) plays a key role in the synthesis of nitrodrugs. The compound’s structure allows for the exploration of various synthetic pathways, contributing to the development of new drugs with potential antihypertensive activities .
Nanoparticulate Drug Delivery Systems
The development of nanonized forms of Nitrendipine M (dehydro) aims to improve solubility and bioavailability. Techniques like antisolvent sonoprecipitation are used to create nanosuspensions, which are then transformed into rapidly dissolving tablets . This application is particularly promising for enhancing the delivery of oral medications.
Biological Activity Evaluation
The altered forms of Nitrendipine M (dehydro), resulting from photodegradation, necessitate a thorough evaluation of their biological activities. Studies focus on determining how these changes affect the drug’s efficacy and safety profile .
Environmental Impact Reduction
Research into Nitrendipine M (dehydro) also includes efforts to reduce the environmental impact during its production. By exploring more sustainable synthesis methods, the pharmaceutical industry aims to minimize waste and energy consumption .
Antihypertensive Activity Studies
Nitrendipine M (dehydro) is primarily used for its antihypertensive properties. Ongoing research investigates the efficacy of Nitrendipine analogs, exploring their potential in treating hypertension and related cardiovascular conditions .
Photochemical Behavior Elucidation
The photochemical behavior of Nitrendipine M (dehydro) is a complex field of study. Researchers aim to clarify the mechanisms behind its photodegradation, which involves the interaction with singlet oxygen molecules and the subsequent formation of photoproducts .
Wirkmechanismus
Target of Action
Nitrendipine M (dehydro) is a dihydropyridine calcium channel blocker . Its primary targets are the L-type calcium channels in the smooth muscle cells . These channels play a crucial role in regulating the influx of calcium ions, which are essential for muscle contraction .
Mode of Action
Nitrendipine inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition is achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . This results in a decrease in intracellular calcium, which inhibits the contractile processes of the myocardial smooth muscle cells .
Pharmacokinetics
Once ingested, Nitrendipine is absorbed by the gut and metabolized by the liver before it goes into the systemic circulation and reaches the cells of the smooth muscles and cardiac muscle cells . The systemic clearance after intravenous administration in patients with renal impairment is similar to that observed in healthy volunteers . Despite complete absorption of the drug from the tablet, the bioavailability of the parent compound is 21.2 ± 12.5% . The terminal elimination half-life is 12–24 hours .
Action Environment
The action of Nitrendipine is influenced by various environmental factors. For instance, it binds more effectively with L-type calcium channels in smooth muscle cells because of its lower resting membrane potential . Therefore, no reduction of the Nitrendipine dose in patients with renal impairment is necessary .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-O-ethyl 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHVABIPGJLMET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80237599 | |
Record name | Bay-m 4786 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80237599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nitrendipine M (dehydro) | |
CAS RN |
89267-41-4 | |
Record name | Bay-m 4786 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089267414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bay-m 4786 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80237599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.